molecular formula C20H18N4 B14426861 (E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene] CAS No. 86317-68-2

(E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene]

Cat. No.: B14426861
CAS No.: 86317-68-2
M. Wt: 314.4 g/mol
InChI Key: VMGWSFMTCBOGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (-N=N-) linking two aromatic rings. This compound is particularly interesting due to its symmetrical structure and the presence of methyl groups on the aromatic rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] typically involves the reaction of 4-methylbenzenediazonium chloride with 1,4-phenylenediamine. The reaction is carried out in an aqueous medium, often under acidic conditions to maintain the stability of the diazonium salt. The reaction proceeds through a coupling mechanism where the diazonium group reacts with the amine group to form the diazene linkage.

Industrial Production Methods

On an industrial scale, the production of (E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] follows similar principles but is optimized for higher yields and purity. This may involve the use of continuous flow reactors, precise control of reaction temperatures, and the use of catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

(E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form azoxy compounds.

    Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Azoxy compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted azobenzenes depending on the electrophile used.

Scientific Research Applications

(E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in photoresponsive materials and as a molecular switch.

    Medicine: Studied for its potential use in drug delivery systems due to its ability to undergo reversible photoisomerization.

    Industry: Employed in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of (E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] is primarily based on its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its E and Z isomers. This property is exploited in various applications, such as molecular switches and photoresponsive materials. The molecular targets and pathways involved in these processes are related to the interaction of the compound with light and its subsequent structural changes.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound of the azobenzene family, lacking the methyl groups present in (E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene].

    4,4’-Dimethoxyazobenzene: Similar structure but with methoxy groups instead of methyl groups.

    4,4’-Dihydroxyazobenzene: Contains hydroxy groups, leading to different chemical properties.

Uniqueness

(E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] is unique due to the presence of methyl groups on the aromatic rings, which can influence its reactivity and stability. The symmetrical structure also contributes to its distinct properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

86317-68-2

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

(4-methylphenyl)-[4-[(4-methylphenyl)diazenyl]phenyl]diazene

InChI

InChI=1S/C20H18N4/c1-15-3-7-17(8-4-15)21-23-19-11-13-20(14-12-19)24-22-18-9-5-16(2)6-10-18/h3-14H,1-2H3

InChI Key

VMGWSFMTCBOGCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.